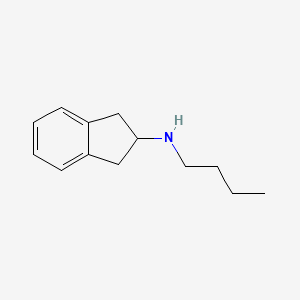
N-butyl-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an indene ring system fused with an amine group and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,3-dihydro-1H-inden-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with butylamine in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
N-butyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring system may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,3-dihydro-1H-inden-2-amine
- N-ethyl-2,3-dihydro-1H-inden-2-amine
- N-propyl-2,3-dihydro-1H-inden-2-amine
Uniqueness
N-butyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific side chain length and the resulting steric and electronic effects. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-butyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19N/c1-2-3-8-14-13-9-11-6-4-5-7-12(11)10-13/h4-7,13-14H,2-3,8-10H2,1H3 |
InChI Key |
USGDCMIVRWBLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















